molecular formula C24H48O2 B1593889 Docosyl acetate CAS No. 822-26-4

Docosyl acetate

Cat. No. B1593889
CAS RN: 822-26-4
M. Wt: 368.6 g/mol
InChI Key: AWYRDXDPCQRJHE-UHFFFAOYSA-N
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Description



  • Docosyl acetate , also known as behenyl acetate , is a saturated fatty alcohol containing 22 carbon atoms .

  • It is used traditionally as an emollient , emulsifier , and thickener in cosmetics.

  • In July 2000, docosanol was approved for medical use in the United States as an antiviral agent for reducing the duration of cold sores .





  • Synthesis Analysis



    • Docosyl acetate can be synthesized through esterification of docosanol (a 22-carbon aliphatic alcohol) with acetic acid .





  • Molecular Structure Analysis



    • The chemical formula of docosyl acetate is C24H48O2 .

    • It consists of a docosyl group (22 carbon atoms) attached to an acetate group (CH3COO-).





  • Chemical Reactions Analysis



    • Docosyl acetate does not undergo significant chemical reactions under normal conditions.

    • Its stability and lack of reactivity contribute to its use as an emollient and cosmetic ingredient.





  • Physical And Chemical Properties Analysis



    • Docosyl acetate is a waxy solid with a melting point around 70°C .

    • It is insoluble in water but soluble in organic solvents.




  • Scientific Research Applications

    • Biogeochemistry in Subseafloor Sediments : A study by Heuer et al. (2009) investigated the stable carbon isotope chemistry of acetate in deep subseafloor sediments. This research provides insights into biogeochemical processes in these environments, highlighting acetate as a key metabolite in carbon cycling.

    • Antimicrobial Activity in Nanocapsules : Research by Liakos et al. (2018) explored the creation of bioactive nanosystems combining cellulose acetate with essential oils. These nanocapsules showed antimicrobial activity, suggesting applications in medical and pharmaceutical fields.

    • Coupling of Carbon and Nitrogen Cycles : The study by Oviedo‐Vargas et al. (2013) demonstrated how DOC manipulation, involving sodium acetate, can reveal coupled carbon and nitrogen dynamics in stream ecosystems, emphasizing the interconnectedness of these biogeochemical cycles.

    • Application in Imaging of Bone Metastases : Yu et al. (2011) conducted a study testing C11-acetate PET imaging for assessing therapy response in prostate cancer bone metastases. This suggests potential applications of acetate derivatives in medical imaging and cancer treatment monitoring.

    • Phase Diagrams of Thioacetates : The work of Marshall et al. (2000) on Langmuir monolayers of long-chain thioacetates, including S-docosyl acetate, contributes to understanding the physical chemistry of these compounds, which is crucial for applications in material science and nanotechnology.

    Safety And Hazards



    • Docosyl acetate is generally considered safe for topical use in cosmetics.

    • However, as with any chemical, it is essential to follow safety guidelines during handling and formulation.




  • Future Directions



    • Research on docosyl acetate could explore its potential applications beyond cosmetics, such as in antiviral formulations or materials science.




    properties

    IUPAC Name

    docosyl acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h3-23H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AWYRDXDPCQRJHE-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCCCCCCCOC(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H48O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80231613
    Record name 1-Docosanol, acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80231613
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    368.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Docosyl acetate

    CAS RN

    822-26-4
    Record name 1-Docosanol, acetate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822264
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 1-Docosanol, acetate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80231613
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    63
    Citations
    RJ Meakins, JW Mulley - The Journal of Chemical Physics, 1953 - pubs.aip.org
    … n-Docosyl acetate was also included in the dielectric test cell measurements, for purposes of comparison, but there was insufficient n-hexacosyl acetate available to fill the cell. In …
    Number of citations: 18 pubs.aip.org
    M LUNDQUIST - Surface Chemistry, 1965 - Elsevier
    … -temperature diagrams for /i-docosyl acetate, (a) on rising the … 1 shows a series of - isotherms for n-docosyl acetate at high … As for n-docosyl acetate the LS phase is not stable above the …
    Number of citations: 8 www.sciencedirect.com
    G Marshall, E Teer, CM Knobler, M Schalke… - Colloids and Surfaces A …, 2000 - Elsevier
    … to determine the phase diagrams of Langmuir monolayers of several long-chain thioacetates: S-hexadecyl acetate, S-octadecyl acetate, S-eicosyl acetate and S-docosyl acetate. The …
    Number of citations: 6 www.sciencedirect.com
    JG Hawke, AE Alexander - Retardation of Evaporation by Monolayers, 1962 - Elsevier
    Publisher Summary This chapter highlights the influence of surface-active compounds upon the diffusion of gases across the air–water interface. The possible influence of …
    Number of citations: 22 www.sciencedirect.com
    M Tóth, PM Guerin, HR Buser, H Müller… - The Canadian …, 1985 - cambridge.org
    In Canada, 78 of the most important weed species are introductions from Eurasia (Frankton and Mulligan 1970). Classical biological control aims to reduce the density of alien weeds …
    Number of citations: 9 www.cambridge.org
    CL Ma - 1976 - open.library.ubc.ca
    … Oxidation of docosyl acetate [data from the low resolution … of docosyl acetate [data f rom the low resolution (70eV) mass spectrum of acetals] 56 19- Oxidation of docosyl acetate [data …
    Number of citations: 4 open.library.ubc.ca
    AP Tulloch, LL Hoffman - Phytochemistry, 1973 - Elsevier
    … acids which have greater retention times, using non-polar columns, than saturated esters, the acetate of trans 2-docosen-l-01 had the same retention time as docosyl acetate. It can be …
    Number of citations: 85 www.sciencedirect.com
    K Larsson, M Lundquist, S Ställberg-stenhagen… - Journal of Colloid and …, 1969 - Elsevier
    … A number of different long-chain compounds with small polar groups possess monolayer phase diagrams of the type given by n-docosyl acetate (Fig. 1). The molecular areas of the …
    Number of citations: 31 www.sciencedirect.com
    KH Dahm, I Richter, D Meyer, H Röller - Life Sciences, 1971 - Elsevier
    … The total activity of the reaction products collected within the retention time of docosyl acetate … All material emerging within the retention time of docosyl acetate was collected. The major …
    Number of citations: 27 www.sciencedirect.com
    H Sugiura, Y Kawasaki, T Suzuki, M Maegawa - Fisheries Science, 2009 - Springer
    … marina cuticle contains docosyl acetate as a soluble component (Fig. 6a). However, the presence of docosyl acetate in the cuticle has not been reported as a component of wax. How …
    Number of citations: 10 link.springer.com

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